

5-Iodopyrimidine CAS number and molecular formula

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Compound of Interest

Compound Name: 5-Iodopyrimidine

Cat. No.: B189635

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An In-depth Technical Guide to 5-Iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Iodopyrimidine**, a halogenated derivative of pyrimidine. This document details its chemical properties, synthesis methodologies, and its relevance within the broader context of pyrimidine biochemistry and drug discovery.

Core Chemical and Physical Data

5-Iodopyrimidine is a foundational building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its iodine substituent provides a reactive handle for various cross-coupling reactions, enabling the elaboration of the pyrimidine core.

Property	Value	Source(s)
CAS Number	31462-58-5	[1][2][3][4]
Molecular Formula	C ₄ H ₃ IN ₂	[1][2]
Molecular Weight	205.98 g/mol	[1][2]
IUPAC Name	5-iodopyrimidine	[3]
Synonyms	5-Jodpyrimidin	[1]
Density	2.102 g/cm ³	[5]
Boiling Point	231.6°C at 760 mmHg	[2][5]
Flash Point	93.9°C	[5]

Synthesis and Experimental Protocols

The introduction of an iodine atom at the 5-position of the pyrimidine ring is a key synthetic transformation. Below are summaries of experimental protocols for the iodination of pyrimidine derivatives.

Solvent-Free Iodination of Pyrimidines

A mechanochemical approach offers an environmentally friendly alternative to traditional solvent-based methods for the iodination of pyrimidines.[6]

Experimental Protocol:

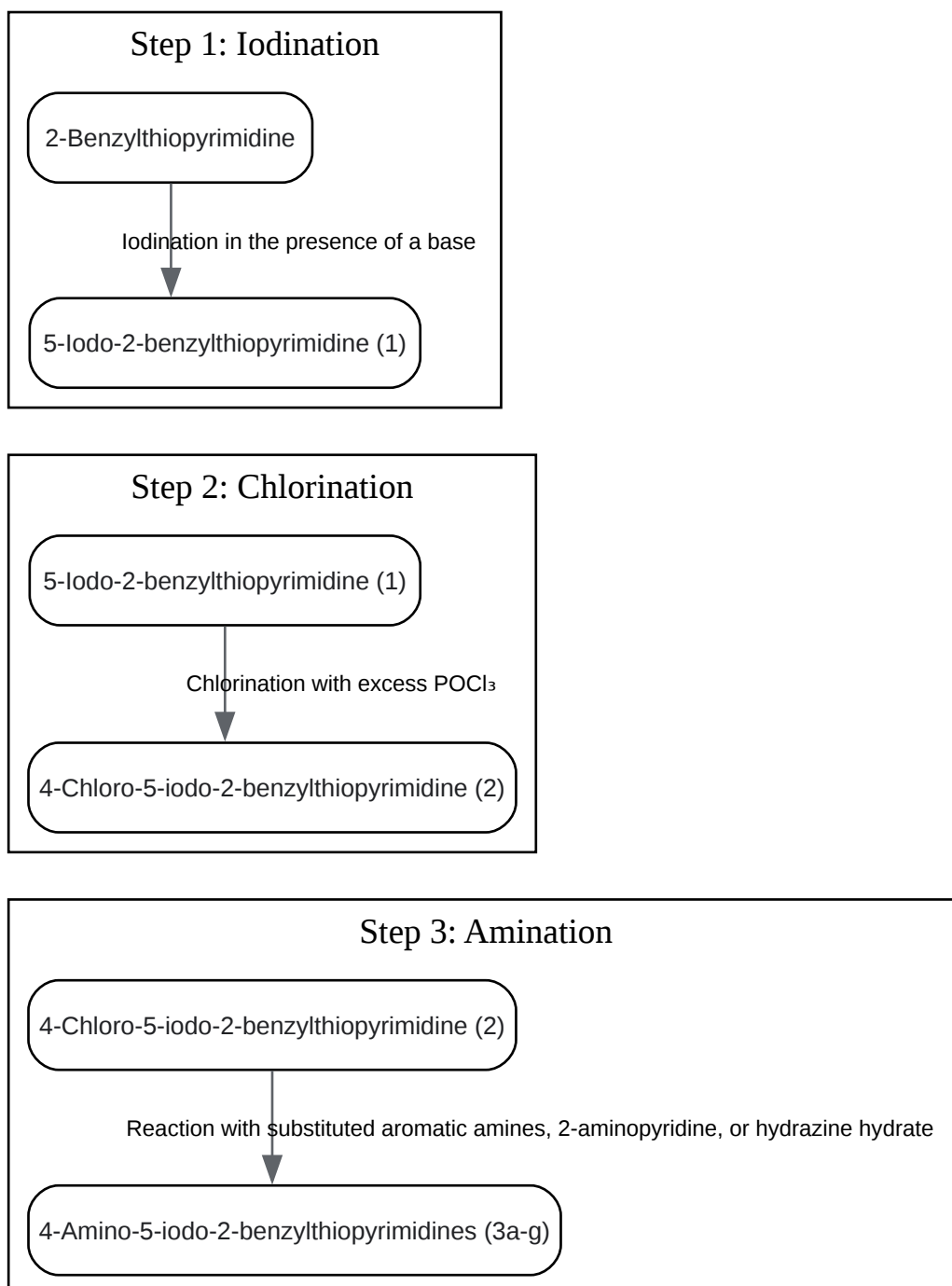
- **Materials:** A pyrimidine derivative (e.g., uracil or cytosine), molecular iodine (I₂), and a nitrate or nitrite salt (e.g., AgNO₃, NaNO₃, or NaNO₂) are required.
- **Procedure:** The reactants are combined in a mortar and pestle or a high-speed vibration mill.
- The mixture is ground at room temperature, initiating a solid-state reaction.
- The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion, the C5-iodo pyrimidine derivative is isolated and purified.

- Confirmation: The final product is identified and characterized using ^1H and ^{13}C NMR spectroscopy and ESI mass spectrometry.[6]

Synthesis of 4-Substituted-5-iodo-2-benzylthiopyrimidine Analogs

This multi-step synthesis demonstrates the utility of **5-iodopyrimidine** derivatives as intermediates for creating more complex molecules with potential biological activity.[1][2]

Experimental Workflow:



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Caption: Synthetic pathway for 4-substituted-5-iodo-2-benzylthiopyrimidine analogs.

Detailed Protocol for Step 3 (Amination):

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Caption: Simplified overview of the de novo pyrimidine biosynthesis pathway and its regulation.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[7][8] The synthesis of derivatives of **5-Iodopyrimidine** contributes to the exploration of this chemical space in the quest for novel drugs.

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